Myricoside
Overview
Description
. It belongs to the class of phenylpropanoids, which are known for their diverse biological activities. Myricoside has a molecular formula of C34H44O19 and a molecular weight of 756.70 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Myricoside is primarily isolated from natural sources rather than synthesized chemically. The extraction process involves the use of solvents to separate the compound from the plant material. The plant Phlomis oppositiflora is harvested, dried, and ground into a fine powder. This powder is then subjected to solvent extraction using methanol or ethanol. The extract is concentrated and purified using chromatographic techniques to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The plant material is processed in bulk, and advanced chromatographic methods are employed to ensure high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Myricoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially leading to new compounds with unique properties.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others, resulting in new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Myricoside has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of phenylpropanoids and their derivatives.
Biology: this compound exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research has shown potential therapeutic applications of this compound in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: this compound is used in the development of natural products and supplements due to its beneficial health effects
Mechanism of Action
The mechanism of action of Myricoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating electrons to neutralize reactive oxygen species.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Antimicrobial Activity: this compound disrupts the cell membrane of microorganisms, leading to their death.
Comparison with Similar Compounds
Quercetin: A flavonoid with antioxidant and anti-inflammatory properties.
Rutin: Another flavonoid known for its vascular protective effects.
Kaempferol: A flavonoid with anticancer and cardioprotective activities.
Uniqueness of Myricoside: this compound stands out due to its unique combination of phenylpropanoid structure and diverse biological activities. Unlike other similar compounds, this compound has shown promising results in various therapeutic applications, making it a valuable compound for further research and development .
Properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44O19/c1-15-24(42)28(52-33-30(45)34(46,13-36)14-48-33)25(43)32(49-15)53-29-26(44)31(47-9-8-17-3-6-19(38)21(40)11-17)50-22(12-35)27(29)51-23(41)7-4-16-2-5-18(37)20(39)10-16/h2-7,10-11,15,22,24-33,35-40,42-46H,8-9,12-14H2,1H3/b7-4+/t15-,22+,24-,25+,26+,27+,28+,29+,30-,31+,32-,33-,34+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKUSAKVVYFENV-SBLIKUSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)OC5C(C(CO5)(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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